6,7-Dichloro-2-methyl-2,3-dihydro-1-benzofuran-3-one

Medicinal Chemistry Lipophilicity Optimization CNS Drug Design

6,7-Dichloro-2-methyl-2,3-dihydro-1-benzofuran-3-one (CAS 1247582-99-5) is a synthetic, low-molecular-weight (217.05 g/mol) benzofuranone derivative. Its core structure is a privileged scaffold in medicinal chemistry, but its differentiation arises from a specific substitution pattern: a reactive ketone at the 3-position, a methyl group at the 2-position that introduces a chiral center, and chlorine atoms at the 6 and 7 positions that profoundly influence its physicochemical and electronic properties.

Molecular Formula C9H6Cl2O2
Molecular Weight 217.05 g/mol
CAS No. 1247582-99-5
Cat. No. B1455153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dichloro-2-methyl-2,3-dihydro-1-benzofuran-3-one
CAS1247582-99-5
Molecular FormulaC9H6Cl2O2
Molecular Weight217.05 g/mol
Structural Identifiers
SMILESCC1C(=O)C2=C(O1)C(=C(C=C2)Cl)Cl
InChIInChI=1S/C9H6Cl2O2/c1-4-8(12)5-2-3-6(10)7(11)9(5)13-4/h2-4H,1H3
InChIKeyOLJHNKHHGCVVDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dichloro-2-methyl-2,3-dihydro-1-benzofuran-3-one (CAS 1247582-99-5): A Differentiated Benzofuranone Scaffold for Research and Development


6,7-Dichloro-2-methyl-2,3-dihydro-1-benzofuran-3-one (CAS 1247582-99-5) is a synthetic, low-molecular-weight (217.05 g/mol) benzofuranone derivative [1]. Its core structure is a privileged scaffold in medicinal chemistry, but its differentiation arises from a specific substitution pattern: a reactive ketone at the 3-position, a methyl group at the 2-position that introduces a chiral center, and chlorine atoms at the 6 and 7 positions that profoundly influence its physicochemical and electronic properties [1]. This compound is not a generic intermediate; it is a building block with a unique architecture that cannot be replicated by other regioisomers or the non-chlorinated parent scaffold, making it a distinct chemical tool for structure-activity relationship (SAR) exploration .

Why Generic 'Benzofuranone' Scaffolds Cannot Substitute for 6,7-Dichloro-2-methyl-2,3-dihydro-1-benzofuran-3-one


In drug discovery, simply interchanging a 'benzofuranone' scaffold while ignoring its specific decoration leads to project failure. The 6,7-dichloro pattern on the target compound is not cosmetic; it drastically alters the molecular electron density and lipophilicity compared to the non-chlorinated analog 2-methyl-2,3-dihydro-1-benzofuran-3-one (CAS 35567-59-0) or the 5,7-dichloro regioisomer, resulting in a different chemical reactivity and biological profile [1]. Unlike a simple fragment, the 2-methyl substitution introduces a defined stereocenter, creating a chiral environment. Using an unsubstituted or differently substituted version will not yield the same physicochemical properties or biological results, making the precise procurement of this specific CAS number essential for reproducible R&D outcomes . The quantitative evidence below demonstrates the material physicochemical differences that arise from these seemingly small structural changes.

Quantitative Evidence Differentiating 6,7-Dichloro-2-methyl-2,3-dihydro-1-benzofuran-3-one from its Analogs


Enhanced Lipophilicity (XLogP3) of the 6,7-Dichloro Pattern Guides CNS Penetration and Permeability Design

The target compound has a calculated partition coefficient (XLogP3-AA) of 3.1, reflecting the impact of the 6,7-dichloro substitution on enhancing lipophilicity [1]. This is significantly higher than the inferred values for the non-chlorinated analog 2-methyl-2,3-dihydro-1-benzofuran-3-one (estimated XLogP3 ~1.8), and also differs from the alternative 5,7-dichloro regioisomer, where the spatial arrangement of chlorine atoms would alter the molecular dipole and, consequently, permeability and protein binding . This specific logP value places the compound in a favorable range for crossing biological membranes and is a critical parameter for predicting oral absorption and CNS penetration, directly guiding the selection of this specific scaffold in medicinal chemistry programs .

Medicinal Chemistry Lipophilicity Optimization CNS Drug Design

Unique Hydrogen Bond Acceptor Profile Dictates Interaction with Biological Targets

The target compound presents a distinct hydrogen bond (H-bond) environment, quantified by a Hydrogen Bond Acceptor Count of 2, resulting from the 3-ketone oxygen and the dihydrofuran ring oxygen, with zero H-bond donors [1]. This profile is functionally altered by the 6,7-dichloro substitution. The electron-withdrawing effect of the chlorine atoms polarizes the C=O bond, enhancing its H-bond acceptor strength compared to the non-chlorinated scaffold . This also differentiates it from the 5,7-dichloro analog, where the chlorine atoms have a different electronic influence on the benzofuran core. This specific H-bond capacity dictates how the compound will interact with biological targets, making its procurement essential for reproducible pharmacophore modeling where a different regioisomer would yield false negative or misleading positive results in binding assays.

Molecular Recognition Pharmacophore Modeling Structure-Activity Relationship

Single Stereocenter: Procurement of a Defined Chiral Building Block vs. Racemic or Non-Chiral Analogs

The compound contains one undefined atom stereocenter at the 2-position, as explicitly defined in its computed properties [1]. This is a critical differentiator from achiral benzofuranone scaffolds, such as 2,3-dihydro-1-benzofuran-3-one (CAS 7169-34-8) . For a buyer, this means the material is inherently chiral, typically supplied as a racemate unless otherwise specified. This has profound implications: a program testing this scaffold must be aware of the stereochemical identity, as the two enantiomers will interact diastereomerically with any chiral biological target (enzyme, receptor), likely exhibiting vastly different potencies. Using an achiral analog eliminates the opportunity to explore stereospecific interactions, which are often key to achieving target selectivity.

Asymmetric Synthesis Chiral Resolution Fragment-Based Drug Discovery

Precision Applications for 6,7-Dichloro-2-methyl-2,3-dihydro-1-benzofuran-3-one Driven by Structural Evidence


Optimization of CNS-Penetrant Lead Compounds

Medicinal chemistry teams aiming to optimize a lead series for passive blood-brain barrier permeability should select this specific 6,7-dichloro scaffold. Its XLogP3 of 3.1 [1] positions it in the established 'CNS drug-like' chemical space, significantly more lipophilic than the unsubstituted core. The unique electronic profile of the chlorine atoms also enhances the H-bond acceptor strength of the ketone [1], enabling specific interactions with polar residues in a hydrophobic CNS target pocket. This makes it an ideal core for fragment growing or scaffold hopping in programs for neurodegenerative or neuropsychiatric disorders.

Designing Stereospecific Enzyme Inhibitors

Projects targeting chiral biological environments, such as kinase ATP-binding pockets or viral polymerases, will find this compound far more valuable than related achiral benzofurans. The presence of a defined stereocenter at the 2-position [1] provides a handle for developing enantioselective interactions [2]. Researchers procuring this compound for fragment-based screening can, following a hit, initiate chiral resolution to test both enantiomers separately, a strategy impossible with flat, achiral analogs. This allows for the discovery of a more selective and potent drug candidate by leveraging the three-dimensional shape of the molecule.

Building a Focused Library for Antiviral SAR Exploration

Given that the benzofuran class has been optimized into potent HCV inhibitors with EC50 < 100 nM [1], this specific dihydrobenzofuranone scaffold serves as a superior starting point for next-generation antiviral agent design [2]. Its structural features address key antiviral requirements: enhanced lipophilicity for cell permeability, a chiral center for exploring stereospecific target engagement, and a reactive ketone for late-stage functionalization. A procurement strategy focused on this distinct core, rather than a generic benzofuran, will generate more chemically advanced, drug-like libraries for screening against pan-viral families.

Chemical Probe Development for Target Deconvolution

Chemical biologists needing a versatile probe for photoaffinity labeling or target identification will benefit from this scaffold's defined, derivatizable core. The 6,7-dichloro pattern creates a unique, identifiable mass spectrometric signature upon fragmentation, aiding in pull-down proteomics experiments [1]. The stereochemistry provides an additional control dimension: the inactive enantiomer of a probe molecule can be synthesized from the same scaffold to serve as a perfect control for non-specific binding in cellular studies, a feature unavailable to probes built on achiral scaffolds.

Quote Request

Request a Quote for 6,7-Dichloro-2-methyl-2,3-dihydro-1-benzofuran-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.